Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate
Description
Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate is a sulfur-containing heterocyclic compound featuring a thiophene ring linked via a thioether-acetamido group to a methyl propanoate ester. Its molecular structure combines aromaticity (thiophene), a flexible acetamido spacer, and an ester moiety, making it a candidate for applications in medicinal chemistry and materials science. Key properties include:
Properties
Molecular Formula |
C10H13NO3S2 |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
methyl 3-[(2-thiophen-2-ylsulfanylacetyl)amino]propanoate |
InChI |
InChI=1S/C10H13NO3S2/c1-14-9(13)4-5-11-8(12)7-16-10-3-2-6-15-10/h2-3,6H,4-5,7H2,1H3,(H,11,12) |
InChI Key |
APQCKZHEXVUEKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)CSC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate typically involves the condensation of thiophene derivatives with acetamido compounds. One common method includes the reaction of thiophene-2-thiol with methyl 3-bromo-2-(bromomethyl)propanoate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive thiophene moiety.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of Methyl 3-(2-(thiophen-2-ylthio)acetamido)propanoate involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiophene ring .
Comparison with Similar Compounds
Thiazole-Based Analogues
Example: Methyl 3-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)propanoate (13c)
- Structural differences : Replaces thiophene with a thiazole ring and introduces a phenylsulfonyl group.
- Biological activity: Sulfonyl groups may improve metabolic stability but reduce membrane permeability. Synthesis yield: 82% (higher than some triazole derivatives, suggesting steric ease) .
| Property | Target Compound | Compound 13c |
|---|---|---|
| Heterocycle | Thiophene | Thiazole |
| Substituent | Thioether | Phenylsulfonyl |
| IR (C=O ester) | ~1735 cm⁻¹ | 1720 cm⁻¹ |
| Molecular weight | ~325 g/mol | ~408 g/mol |
Triazole and Pyridine-Containing Analogues
Example: Ethyl-3-(4-hydroxyphenyl)-2-(2-[4-phenyl-5-([pyridin-4-ylamino]-methyl)-4H-1,2,4-triazol-3-ylthio]-acetamido)-propanoate (13)
- Structural differences : Incorporates triazole and pyridine rings instead of thiophene.
- Impact on properties :
- Coordination capacity : Pyridine and triazole nitrogen atoms enable metal chelation, useful in radiopharmaceuticals .
- Solubility : Hydroxyphenyl and pyridine groups enhance aqueous solubility compared to thiophene.
- Synthesis yield : 60% (lower than thiophene derivatives, likely due to multi-step functionalization) .
Oxadiazole Derivatives
Example: Ethyl 2-(3-(4-hydroxyphenyl)-2-(2-(5-[(pyridin-4-ylamino)-methyl]-1,3,4-oxadiazol-2-ylthio)acetamido)propanamido)-3-(1H-indol-3-yl)-propanoate (21)
- Structural differences : Oxadiazole replaces thiophene, with additional indole and pyridine groups.
- Antimicrobial activity: Demonstrated efficacy in EHPTIP derivatives, suggesting the thiophene analogue may share similar bioactivity .
Thietan-Containing Analogues
Example : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1)
- Structural differences : Thietan (3-membered sulfur ring) instead of thiophene.
- Impact on properties :
Key Research Findings and Trends
- Synthetic accessibility : Thiophene-based compounds often achieve higher yields (e.g., 82% for thiazole derivative vs. 50% for triazole derivative ) due to fewer steric constraints.
- Biological relevance : Sulfur-containing heterocycles (thiophene, thiazole) show promise in antimicrobial and enzyme inhibition studies, while triazole/oxadiazole derivatives excel in radiopharmaceutical applications .
- Stability : Thioether linkages in thiophene derivatives are less prone to oxidation than thiol-containing analogues, enhancing shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
